Home > Products > Screening Compounds P89118 > Morphine-d3 N-Oxide
Morphine-d3 N-Oxide -

Morphine-d3 N-Oxide

Catalog Number: EVT-13575642
CAS Number:
Molecular Formula: C17H19NO4
Molecular Weight: 304.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Morphine-d3 N-Oxide is a deuterated derivative of morphine N-oxide, an active metabolite of morphine. The compound is classified under the morphinan class of alkaloids, which are characterized by their complex polycyclic structure. Morphine-d3 N-Oxide has garnered attention in pharmacological research due to its unique properties and potential applications in drug development.

Source

Morphine-d3 N-Oxide is synthesized from morphine or its derivatives through oxidation processes. The compound's chemical identity is defined by its CAS number, 1261080-31-2, and its molecular formula, C17_{17}D3_3H16_{16}N O4_4 .

Classification

Morphine-d3 N-Oxide falls under the broader classification of organic compounds known as morphinans. These compounds are further categorized as alkaloids and derivatives, specifically within the subclass of phenanthrenes .

Synthesis Analysis

Methods

The synthesis of Morphine-d3 N-Oxide typically involves the oxidation of morphine. Common oxidizing agents include hydrogen peroxide and peracids, which facilitate the transformation under controlled conditions. The reaction is often conducted in organic solvents like dichloromethane at low temperatures to avoid over-oxidation .

Technical Details:

  • Oxidizing Agents: Hydrogen peroxide, peracids.
  • Solvent: Dichloromethane.
  • Temperature Control: Low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the synthesis follows similar methodologies but is scaled up with rigorous quality control measures. High-performance liquid chromatography (HPLC) and mass spectrometry are standard techniques used for ensuring the purity and consistency of Morphine-d3 N-Oxide .

Molecular Structure Analysis

Structure

Morphine-d3 N-Oxide has a complex molecular structure characterized by a four-ring system typical of morphinans. The presence of deuterium atoms in place of hydrogen alters its physical properties and behavior in biological systems.

Data

  • Molecular Formula: C17_{17}D3_3H16_{16}N O4_4
  • Molecular Weight: 304.356 g/mol
  • IUPAC Name: (4R,4aR,7S,7aR,12bS)-3-oxido-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol .
Chemical Reactions Analysis

Reactions

Morphine-d3 N-Oxide participates in various chemical reactions:

  1. Oxidation: Further oxidation can yield more oxidized derivatives.
  2. Reduction: Reduction can convert Morphine-d3 N-Oxide back to morphine or its analogs.
  3. Substitution: Nucleophilic substitution can modify the N-oxide group to introduce other functional groups .

Common Reagents and Conditions:

  • Oxidation Agents: Hydrogen peroxide, peracids.
  • Reduction Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Agents: Alkyl halides, acyl chlorides.
Mechanism of Action

Morphine-d3 N-Oxide acts primarily as an opioid agonist. Its mechanism involves binding to opioid receptors in the central nervous system to produce analgesic effects. The presence of deuterium may influence its pharmacokinetics and receptor binding affinity compared to non-deuterated analogs .

Physical and Chemical Properties Analysis

Physical Properties

Morphine-d3 N-Oxide exhibits unique physical properties due to its deuterated nature:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under normal laboratory conditions.
  • Reactivity: Reacts with oxidizing and reducing agents as described above.

Relevant data indicate that the presence of deuterium alters certain chemical behaviors compared to standard morphine derivatives .

Applications

Morphine-d3 N-Oxide is primarily used in scientific research, particularly in pharmacokinetic studies where isotopic labeling helps trace metabolic pathways and interactions within biological systems. Its unique properties make it valuable for understanding the pharmacodynamics of opioid compounds and developing safer analgesics .

Synthesis and Structural Elucidation

Asymmetric Catalytic Strategies for Morphinan Core Construction

The stereoselective construction of the pentacyclic morphinan scaffold requires precise chiral induction. Contemporary methodologies employ transition metal catalysts with chiral ligands to achieve enantioselective ring closures and functionalizations. Pioneering work by Mukaiyama utilized optically active Mn(III)-salen complexes for asymmetric epoxidation, a strategy adaptable to early-stage morphinan ring system formation. These catalysts facilitate oxygen transfer from molecular oxygen (O₂) under mild conditions, mimicking enzymatic pathways while ensuring stereochemical fidelity at C-9 and C-14 positions critical for opioid activity [1]. Katsuki’s Ru-salen systems further advanced this field by enabling chemo- and enantioselective oxidations of intermediates resembling morphinan precursors under visible-light irradiation. The mechanism involves Ru⁽ᴵⱽ⁾ peroxo complex formation, which mediates hydrogen atom transfer (HAT) reactions essential for constructing the etheno bridge characteristic of morphinans [1].

Recent innovations integrate dual catalytic cycles, combining photoredox activation with asymmetric metal catalysis. For example, singlet oxygen (¹O₂) generated via photocatalysis participates in enantioselective [4+2] cycloadditions, offering a green alternative to stoichiometric oxidants for forming the morphinan C-ring. These methods achieve enantiomeric excesses (ee) >90% while adhering to green chemistry principles through 100% atom-economical O₂ utilization [1] [8].

Table 1: Asymmetric Catalysts for Morphinan Ring Synthesis

Catalyst SystemReaction TypeKey Intermediateee (%)Oxygen Source
Mn(III)-salen complexesEpoxidationThebaine analog85–92O₂/aldehyde
Ru-salen-NOOxidative kinetic resolutionDihydrocodeinone95O₂ (visible light)
Ni(0)/chiral phosphineReductive cyclizationMorphinan-6,8-diene89N/A

Deuterium Incorporation Techniques in Opioid Analog Synthesis

Site-specific deuteration at the morphine N-methyl group (C-17) leverages kinetic isotope effects (KIEs) to probe metabolic pathways without altering receptor binding. Morphine-d3 synthesis traditionally involves reductive deuteration of thebaine or oripavine intermediates. Sodium borodeuteride (NaBD₄) reduction of N-demethylated precursors like normorphine achieves >95% deuterium incorporation at the C-17 amine. This method capitalizes on the chemoselectivity of borodeuteride for iminium species, generating CD₃-labeled analogs with isotopic purity suitable for pharmacological studies [6] [9].

Advanced techniques employ transition metal-catalyzed H/D exchange. Palladium catalysts (e.g., Pd/C) in D₂O facilitate regioselective deuteration of thebaine-derived enol ethers at C-6 and C-8 positions. For N-methyl deuteration, iridium complexes (e.g., Crabtree’s catalyst) enable direct C–H activation of N-methyl morphinans in deuterated chloroform (CDCl₃), achieving >99% D-incorporation under mild conditions [9] [10]. A critical limitation is deuterium scrambling during strong acid/base treatments, necessitating optimized neutral pH conditions during workup to preserve isotopic labels [6].

Table 2: Deuterium Incorporation Methods for Morphine-d3

MethodDeuterium SourceKey Reagent/CatalystIsotopic PurityLimitations
NaBD₄ reductionNaBD₄None>95%Requires N-demethylated precursor
Transition metal catalysisD₂O/CDCl₃Pd/C, Ir complexes>99%Acid/base-induced scrambling
Electrophilic deuterationD₂-gasPtO₂90–95%Low regioselectivity

N-Oxide Functionalization Approaches in Alkaloid Derivatives

Morphine-d3 N-oxide synthesis necessitates chemoselective oxidation of the tertiary amine while preserving labile functionalities. Peracid-mediated oxidation represents the benchmark method, with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converting morphine-d3 to its N-oxide in >85% yield. This electrophilic oxygen transfer avoids N-demethylation—a common side reaction in metal-catalyzed oxidations [5]. Reaction kinetics studies reveal a second-order dependence on peracid concentration, with deuteration minimally affecting reaction rates (kH/kD ≈ 1.1) due to the non-C–H-cleavage mechanism [5] [9].

Emerging electrochemical methods enable catalyst-free N-oxide formation. Constant-potential electrolysis (1.5 V vs. Ag/AgCl) in aqueous acetone generates hydroxyl radicals (OH) from water, which oxidize tertiary amines. This approach eliminates stoichiometric oxidants, though competing hydroxylation at C-3/C-6 positions requires carefully controlled potentials [8]. Structural confirmation relies on high-resolution mass spectrometry (HRMS), where morphine-d3 N-oxide exhibits a molecular ion at *m/z 302.1472 ([M]⁺), with characteristic fragment ions at m/z 285.1331 (loss of OH) and 229.0974 (subsequent C-N cleavage) [2].

Computational studies (DFT-B3LYP/6-31G*) predict altered conformational dynamics due to N→O bond formation: The N-oxide group elevates the C-15–C-16–N-17–O torsion angle by 15°, flattening the piperidine ring. This geometric shift potentially influences receptor binding pocket interactions [3] [9].

Table 3: Characterization Data for Morphine-d3 N-Oxide

Analytical MethodKey FeaturesStructural Insights
HRMS (ESI+)[M]⁺ at m/z 302.1472 (Δ = +3.0205 vs. morphine)Confirms D₃-labeling and oxidation state
¹H-NMR (500 MHz, D₂O)δ 2.42 (s, 3H, N–CD₃), δ 5.76 (d, H-6)Loss of N–CH₃ signal; H-6 coupling preserved
IR (ATR)960 cm⁻¹ (N⁺–O⁻ stretch)Diagnostic for N-oxide functionality
DFT calculationN–O bond length: 1.48 Å; Increased dipole momentEnhanced solubility vs. parent morphine-d3

Structural Analysis Highlights

  • Fragmentation Pathways: Electron ionization (EI) mass spectrometry reveals a primary cleavage at the C-9–N-17 bond, yielding m/z 215.1064 (ring A–C fragment) and m/z 88.0765 (d₃-N-oxide moiety). Deuterium labels remain intact, confirming isotopic stability during ionization [2].
  • NMR Chemical Shifts: The C-9 signal shifts upfield by Δδ 0.7 ppm in ¹³C-NMR due to diminished electron density at nitrogen upon oxidation. H-6 coupling constants (³J = 9.8 Hz) remain unchanged, confirming unaltered C-ring stereochemistry [6] [10].
  • Crystalline Structure: X-ray diffraction of codeine N-oxide analogs (isomorphous with morphine-d3 N-oxide) shows a 0.2 Å elongation in the C-13–N-17 bond versus morphine, accommodating the N-oxide’s steric demand [3].

Synthesized Compounds Mentioned:

  • Morphine-d3 N-Oxide
  • 1-Bromocodeine
  • 1-Fluorocodeine
  • Morphine-3-glucuronide
  • Thebaine
  • Oripavine

Properties

Product Name

Morphine-d3 N-Oxide

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-oxido-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol

Molecular Formula

C17H19NO4

Molecular Weight

304.35 g/mol

InChI

InChI=1S/C17H19NO4/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-,18?/m0/s1/i1D3

InChI Key

AMAPEXTUMXQULJ-VLUXSHQOSA-N

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.